2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as FPh-PMe, and it is a potent inhibitor of the protein kinase C (PKC) family. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown
Mode of Action
It has been suggested that it may interact with its targets in a way that leads to changes in cellular function . The specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating that it could affect neuronal function .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide in lab experiments is its potency as a PKC inhibitor. This compound has been shown to have a higher potency than other PKC inhibitors such as staurosporine and bisindolylmaleimide. Another advantage is its selectivity for PKC over other kinases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. One direction is to investigate its potential as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Furthermore, the development of more soluble forms of this compound could improve its use in lab experiments.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide involves a series of chemical reactions. The starting material is 2-fluoroanisole, which is reacted with 3-(2-phenylmorpholino)propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. The synthesis of this compound has been described in detail in a scientific publication by Liu et al. (2018).
Scientific Research Applications
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been extensively studied for its potential therapeutic applications. The inhibition of PKC by this compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and ischemic stroke. Furthermore, the inhibition of PKC has been implicated in the treatment of diabetes, and 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been shown to improve insulin sensitivity in animal models of type 2 diabetes.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-9-4-5-10-19(18)27-16-21(25)23-11-6-12-24-13-14-26-20(15-24)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKHQULTYVHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.